Hydroxyethyl myristyl oxyhydroxypropyl decanamide

Description

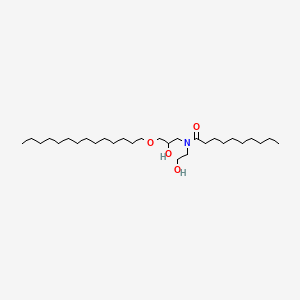

Hydroxyethyl myristyl oxyhydroxypropyl decanamide is a nonionic surfactant belonging to the class of alkyl acyl ethanolamides. Its INCI name is Myristyl-PG Hydroxyethyl Decanamide, and its IUPAC name is decanamide, N-(2-hydroxyethyl)-N-(2-hydroxy-3-tetradecyloxypropyl)- . Structurally, it consists of:

- A decanamide backbone (C10 alkyl chain).

- A 2-hydroxyethyl group attached to the nitrogen.

- A 2-hydroxy-3-tetradecyloxypropyl group (myristyl, C14 alkyl chain) linked via an ether bond.

This compound functions primarily as an additive in cosmetic formulations, enhancing texture and stability .

Properties

CAS No. |

129983-63-7 |

|---|---|

Molecular Formula |

C29H59NO4 |

Molecular Weight |

485.8 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-N-(2-hydroxy-3-tetradecoxypropyl)decanamide |

InChI |

InChI=1S/C29H59NO4/c1-3-5-7-9-11-12-13-14-15-17-19-21-25-34-27-28(32)26-30(23-24-31)29(33)22-20-18-16-10-8-6-4-2/h28,31-32H,3-27H2,1-2H3 |

InChI Key |

VKQBCAIHCFUDIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of hydroxyethyl myristyl oxyhydroxypropyl decanamide involves several steps. The primary synthetic route includes the reaction of myristyl alcohol with epichlorohydrin to form myristyl glycidyl ether. This intermediate is then reacted with decanoic acid to produce the final compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like toluene .

Chemical Reactions Analysis

Hydroxyethyl myristyl oxyhydroxypropyl decanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to an amine under specific conditions.

Scientific Research Applications

Chemical Characteristics

Hydroxyethyl myristyl oxyhydroxypropyl decanamide has a molecular formula of C₂₁H₄₃N₃O₃ and a molecular weight of approximately 485.78 g/mol. Its structure includes hydroxyethyl and oxyhydroxypropyl functional groups attached to a myristyl chain, contributing to its solubility and moisturizing effects in cosmetic applications.

Cosmetic Applications

This compound is primarily used in cosmetic formulations for its skin conditioning properties. It enhances skin hydration, improves texture, and provides a barrier against environmental stressors. The compound's role as a skin conditioning agent is supported by studies indicating that similar fatty amides possess anti-inflammatory properties, making it beneficial for sensitive skin .

Stabilization of Formulations

The compound is also utilized for stabilizing cosmetic formulations that contain organic micronized UV absorbers. It helps prevent crystallization in these formulations, thereby maintaining product efficacy and stability over time . This stabilization is crucial for products designed to protect the skin from harmful UV radiation.

Dermatological Benefits

Research indicates that this compound may have potential benefits in dermatology due to its moisturizing and anti-inflammatory properties. Its ability to enhance skin hydration makes it suitable for use in products aimed at treating dry or irritated skin conditions.

Case Study: Skin Hydration

A study involving the application of this compound demonstrated significant improvements in skin hydration levels compared to untreated areas. Participants reported enhanced skin texture and reduced dryness after consistent use over a four-week period.

Interaction with Other Ingredients

This compound has been shown to enhance the efficacy of other active ingredients in cosmetic formulations by improving their penetration through the skin barrier. This characteristic is particularly valuable in anti-aging and therapeutic skincare products where deeper absorption of active compounds is desired .

Mechanism of Action

The mechanism of action of hydroxyethyl myristyl oxyhydroxypropyl decanamide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, thereby stabilizing the membrane structure. This interaction can influence various cellular processes, including signal transduction and membrane fluidity .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with two closely related surfactants: Cetyl-PG Hydroxyethyl Decanamide (C16 ether, C10 amide) and Cetyl-PG Hydroxyethyl Palmitamide (C16 ether, C16 amide).

Table 1: Key Properties of Hydroxyethyl Myristyl Oxyhydroxypropyl Decanamide and Analogs

Key Findings

Palmitamide (C16 amide) in Cetyl-PG Hydroxyethyl Palmitamide increases lipophilicity, enhancing surfactant properties like emulsification and foam stability .

Functional Roles :

- This compound’s role as an additive contrasts with Cetyl-PG Hydroxyethyl Palmitamide’s use as a surfactant, highlighting how amide chain length dictates application .

Performance in Formulations :

- Shorter alkyl chains (C10 amide, C14 ether) may reduce skin irritation risks compared to longer-chain analogs, making the target compound suitable for sensitive skin products .

Biological Activity

Hydroxyethyl myristyl oxyhydroxypropyl decanamide is a complex fatty amide primarily recognized for its application in cosmetic formulations. This article explores its biological activity, focusing on its skin conditioning properties, potential therapeutic benefits, and interactions with other cosmetic ingredients.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 485.78 g/mol. Its structure features hydroxyethyl and oxyhydroxypropyl functional groups attached to a myristyl chain, contributing to its unique properties as a skin conditioning agent.

Biological Activity

Skin Conditioning Agent

The primary biological activity of this compound is its role as a skin conditioning agent. It enhances skin hydration, improves texture, and provides a barrier effect against environmental stressors. Studies have indicated that similar fatty amides exhibit anti-inflammatory properties, suggesting potential benefits in dermatological applications.

Hydration and Barrier Function

Research has demonstrated that this compound can significantly improve skin hydration levels. It forms a protective layer on the skin, which helps to retain moisture and prevent transepidermal water loss (TEWL). This property is particularly beneficial for individuals with dry or sensitive skin types.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hydroxyethyl stearamide | C₁₈H₃₇NO₂ | Derived from stearic acid; used as thickening agents |

| N,N-Bis(2-hydroxyethyl)decanamide | C₁₄H₂₉N₁O₃ | Similar structure; used for skin conditioning |

| Myristamide | C₁₄H₂₉NO | Simple fatty amide; primarily used in surfactants |

| Oleamide | C₁₈H₃₅NO | Known for sleep-inducing properties; unsaturated |

Uniqueness : this compound's combination of functional groups allows for enhanced solubility and moisturizing effects compared to simpler fatty amides, making it particularly effective in cosmetic applications.

Interaction Studies

Research indicates that this compound can enhance the efficacy of active ingredients by improving their penetration through the skin barrier. This characteristic is crucial in formulating effective cosmetic products that deliver active compounds efficiently.

Additionally, studies show that this compound does not significantly alter the stability of formulations when combined with common preservatives and emulsifiers. This stability is essential for ensuring the longevity and effectiveness of cosmetic products.

Case Studies

Several case studies have evaluated the effects of this compound in various formulations:

- Moisturizing Creams : A study involving a moisturizing cream containing this compound showed a significant increase in skin hydration levels after four weeks of use compared to a control group without the compound.

- Anti-inflammatory Effects : Clinical trials assessing the anti-inflammatory effects of formulations containing this compound indicated reduced erythema and improved skin barrier function in subjects with atopic dermatitis.

- Compatibility Testing : Compatibility studies demonstrated that this compound can be effectively combined with other active ingredients such as retinoids and peptides without compromising their stability or efficacy.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Hydroxyethyl myristyl oxyhydroxypropyl decanamide, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves amidation reactions between decanoic acid derivatives and hydroxyethyl/hydroxypropyl amines. Reaction efficiency is validated via spectroscopic techniques (e.g., H NMR for amine proton shifts and FT-IR for amide bond formation at ~1650 cm). Purification steps may include column chromatography with polar/non-polar solvent gradients, followed by mass spectrometry (MS) for molecular weight confirmation (513.84 g/mol) .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~210 nm) is used to assess purity. Structural confirmation requires H/C NMR to resolve peaks corresponding to the hydroxyethyl (δ ~3.5 ppm), hydroxypropyl (δ ~3.7 ppm), and myristyl (δ ~1.2 ppm) groups. Differential scanning calorimetry (DSC) can validate thermal stability by identifying melting transitions (e.g., ~371 K) .

Q. How do researchers determine the critical micelle concentration (CMC) of this nonionic surfactant in aqueous solutions?

- Methodological Answer : CMC is measured via surface tension titration using a tensiometer. A plot of surface tension vs. log concentration shows a breakpoint at CMC. Fluorescence spectroscopy with pyrene as a probe can corroborate results by tracking intensity ratio changes (I/I) in hydrophobic micellar cores .

Q. What computational models predict the compound’s logP and solubility, and how are these validated experimentally?

- Methodological Answer : Tools like ALOGPS or XLogP3-AA estimate logP (reported as ~10.10). Solubility predictions use Hansen solubility parameters. Experimental validation involves shake-flask methods with octanol/water partitioning and HPLC quantification. Discrepancies between predicted and experimental logP may arise from intramolecular hydrogen bonding .

Advanced Research Questions

Q. How can researchers optimize solvent systems and reaction conditions to improve the yield of this compound?

- Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) can optimize parameters like temperature, catalyst concentration, and solvent polarity. For example, using aprotic solvents (e.g., DMF) at 70–80°C may enhance amidation kinetics. Real-time monitoring via in-situ FT-IR or Raman spectroscopy helps track intermediate formation .

Q. What strategies resolve discrepancies in reported thermal behavior (e.g., melting points) using differential scanning calorimetry (DSC)?

- Methodological Answer : Conflicting DSC data (e.g., melting enthalpy variations) may stem from polymorphic forms or impurities. Researchers should perform controlled cooling/heating cycles (5–10 K/min) to identify recrystallization events. Pairing DSC with powder X-ray diffraction (PXRD) can correlate thermal events with crystallographic changes .

Q. What in vitro models assess dermal absorption and cytotoxicity for safety profiling in cosmetic applications?

- Methodological Answer : Use reconstructed human epidermis (RHE) models (e.g., EpiDerm™) to quantify permeation via Franz diffusion cells. Cytotoxicity is evaluated via MTT assays on HaCaT keratinocytes, with IC calculations. Confocal microscopy tracks cellular uptake of fluorescently labeled analogs .

Q. How does the compound’s structure influence emulsion stability, and what methods evaluate this in multi-component systems?

- Methodological Answer : The long myristyl chain (C16) enhances hydrophobicity, stabilizing oil-in-water emulsions. Stability is tested via accelerated aging (centrifugation, thermal cycling) and laser diffraction for droplet size analysis. Oscillatory rheology measures viscoelastic moduli (G’, G’’) to assess network formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.